N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide
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Overview
Description
N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of an allyl group, a methoxybenzyl group, and a 4-methyl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide typically involves the reaction of 4-methylnicotinic acid with N-allyl-N-(3-methoxybenzyl)amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents, solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N-(3-methoxybenzyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
- N-allyl-N-[4-(benzyloxy)-3-methoxybenzyl]amine
- N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine
Uniqueness
N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide is unique due to its specific structural features, such as the presence of the 4-methyl group on the nicotinamide core. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-methyl-N-prop-2-enylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N2O2/c1-4-10-20(13-15-6-5-7-16(11-15)22-3)18(21)17-12-19-9-8-14(17)2/h4-9,11-12H,1,10,13H2,2-3H3 |
InChI Key |
XXFSXIXISYZPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N(CC=C)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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